1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL
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Overview
Description
1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL is an organic compound characterized by the presence of an amino group (NH2), a hydroxyl group (OH), and a trifluorophenyl group attached to a propane backbone.
Preparation Methods
The synthesis of 1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,5-trifluorobenzene and propan-2-ol.
Reaction Conditions: The reaction conditions often include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the hydroxyl group, followed by nucleophilic substitution reactions to introduce the amino group.
Industrial Production: Industrial production methods may involve catalytic hydrogenation and other large-scale chemical processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Comparison with Similar Compounds
1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-Amino-1-(2,4,5-trifluorophenyl)propan-2-OL and 1-Amino-1-(3,5-difluorophenyl)propan-2-OL.
Properties
Molecular Formula |
C9H10F3NO |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
1-amino-1-(2,3,5-trifluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c1-4(14)9(13)6-2-5(10)3-7(11)8(6)12/h2-4,9,14H,13H2,1H3 |
InChI Key |
LRMAGCKWKKMWOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C(=CC(=C1)F)F)F)N)O |
Origin of Product |
United States |
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